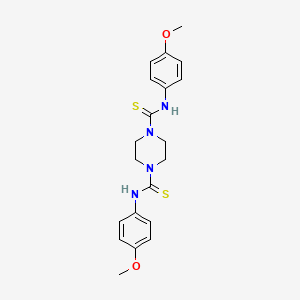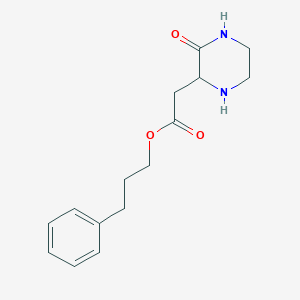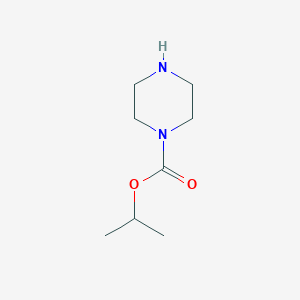
Isopropyl piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl piperazine-1-carboxylate is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Wirkmechanismus
Target of Action
Isopropyl piperazine-1-carboxylate, like many piperazine-containing compounds, is often found in drugs or bioactive molecules . The primary targets of these compounds can vary widely depending on the specific therapeutic class . .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, often optimizing the pharmacokinetic properties of the final molecule or arranging pharmacophoric groups in the proper position for interaction with target macromolecules .
Biochemical Pathways
Piperazine derivatives are known to play different roles depending on their position in the molecule and the therapeutic class . They are often used in the synthesis of biologically active compounds .
Pharmacokinetics
The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical activity .
Action Environment
The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule, which could potentially be influenced by environmental factors .
Biochemische Analyse
Biochemical Properties
Piperazine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the position of the piperazine moiety in the molecule and the therapeutic class of the compound .
Cellular Effects
For instance, a novel piperazine compound has been found to induce apoptosis in cancer cells, suggesting that Isopropyl piperazine-1-carboxylate may have similar effects .
Molecular Mechanism
Piperazine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and has a molecular weight of 172.23 .
Dosage Effects in Animal Models
Specific dosage effects of this compound in animal models are not well-documented. Piperazine derivatives are generally well-tolerated in animals. In dogs and cats, single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .
Metabolic Pathways
Piperazine derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
It is known that the compound is a liquid at room temperature , suggesting that it could be transported and distributed within cells and tissues in a manner similar to other liquid compounds.
Subcellular Localization
Given the diverse roles and interactions of piperazine derivatives, it is possible that this compound could be localized to various subcellular compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl piperazine-1-carboxylate typically involves the reaction of piperazine with isopropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Piperazine+Isopropyl chloroformate→Isopropyl piperazine-1-carboxylate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Isopropyl piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Isopropyl piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:
- Methyl piperazine-1-carboxylate
- Ethyl piperazine-1-carboxylate
- Butyl piperazine-1-carboxylate
Uniqueness: The isopropyl group in this compound imparts unique steric and electronic properties, making it distinct from other piperazine derivatives. This uniqueness can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological profiles.
Eigenschaften
IUPAC Name |
propan-2-yl piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-7(2)12-8(11)10-5-3-9-4-6-10/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYGUJAHHVIIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-2-CYANO-3-(2,4-DICHLOROPHENYL)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACRYLAMIDE](/img/structure/B2748410.png)
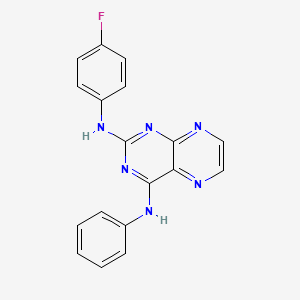
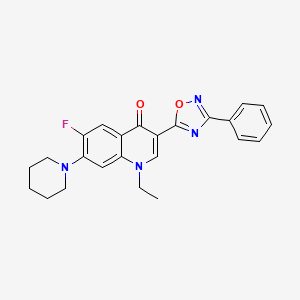
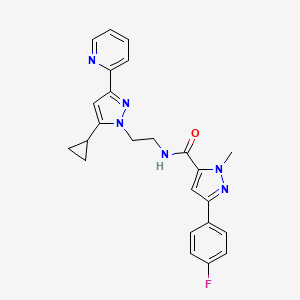
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2748414.png)
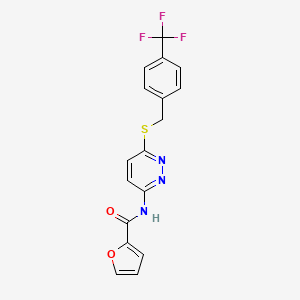
![6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]hexanamide](/img/structure/B2748416.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-phenylethan-1-one](/img/structure/B2748419.png)
![(E)-4-(Dimethylamino)-N-[4-(2-oxopyridin-1-yl)butyl]but-2-enamide](/img/structure/B2748420.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)
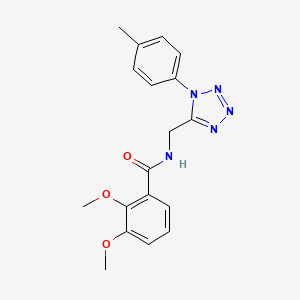
![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)
